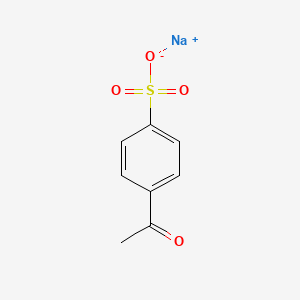
Sodium 4-Acetylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-Acetylbenzenesulfonate: is an organic compound with the molecular formula C8H7NaO4S and a molecular weight of 222.19 g/mol . It is a white to off-white crystalline powder that is soluble in water and slightly soluble in acetonitrile and dimethyl sulfoxide . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-Acetylbenzenesulfonate can be synthesized through the sulfonation of acetophenone followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:
Sulfonation: Acetophenone is reacted with sulfuric acid to form 4-acetylbenzenesulfonic acid.
Neutralization: The resulting 4-acetylbenzenesulfonic acid is then neutralized with sodium hydroxide to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where acetophenone is continuously fed and reacted with sulfuric acid. The product is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-Acetylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form 4-ethylbenzenesulfonate.
Substitution: It can undergo nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed:
Oxidation: 4-acetylbenzenesulfonic acid.
Reduction: 4-ethylbenzenesulfonate.
Substitution: Various substituted benzenesulfonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Sodium 4-Acetylbenzenesulfonate is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: It is used in the preparation of fluorescent compounds for imaging and detection in biological research .
Medicine: It is used in the synthesis of certain pharmaceutical intermediates and active pharmaceutical ingredients .
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals .
Mechanism of Action
The mechanism of action of Sodium 4-Acetylbenzenesulfonate involves its ability to act as a sulfonating agent, introducing sulfonate groups into organic molecules. This modification can alter the physical and chemical properties of the target molecules, making them more soluble in water and enhancing their reactivity . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Sodium 4-Hydroxybenzenesulfonate: Similar in structure but with a hydroxyl group instead of an acetyl group.
Sodium 4-Methylbenzenesulfonate: Similar in structure but with a methyl group instead of an acetyl group.
Uniqueness: Sodium 4-Acetylbenzenesulfonate is unique due to its acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the acetyl group plays a crucial role .
Properties
CAS No. |
61827-67-6 |
|---|---|
Molecular Formula |
C8H8NaO4S |
Molecular Weight |
223.20 g/mol |
IUPAC Name |
sodium;4-acetylbenzenesulfonate |
InChI |
InChI=1S/C8H8O4S.Na/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12); |
InChI Key |
JZIBEOJBBDOVSB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
61827-67-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















